2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate
説明
IUPAC Nomenclature and Systematic Identification
The compound 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is systematically identified by its IUPAC name 2-amino-7,9-dimethylpurin-9-ium-6-olate , reflecting its zwitterionic nature and substitution pattern. Its molecular formula is C₇H₉N₅O , with a molecular weight of 179.18 g/mol . The structure comprises a purine core with methyl groups at positions 7 and 9, an amino group at position 2, and a deprotonated oxo group at position 6 (Fig. 1). Key identifiers include:
- CAS Registry Number : 524-35-6.
- Synonym : 7,9-Dimethylguanine.
- SMILES Notation :
Cn1c[n+](c2c1nc(nc2[O-])N)C.
The compound’s zwitterionic character arises from the protonation of N9 and deprotonation of the C6 hydroxyl group, stabilized by resonance within the purine ring.
Molecular Geometry and Tautomeric Forms
The molecular geometry features a bicyclic purine system with planar aromatic rings and sp²-hybridized atoms at positions 1–9 (Fig. 2). Methyl groups at N7 and N9 introduce steric effects, slightly distorting the imidazole ring. Tautomeric equilibria involve proton shifts between N7 and N9, influenced by solvent polarity and pH. Three primary tautomers are observed:
- Keto-zwitterionic form (dominant in polar solvents).
- Enol form (minor in aqueous media).
- Neutral lactam form (favored in non-polar solvents).
Table 1 : Relative Stability of Tautomers in Different Solvents
| Tautomer | Stability (ΔG, kcal/mol) in Water | Stability (ΔG, kcal/mol) in Benzene |
|---|---|---|
| Keto-zwitterion | 0.0 | +2.3 |
| Enol | +1.5 | +0.8 |
| Lactam | +3.2 | 0.0 |
Data derived from PCM/DFT calculations.
X-ray Crystallographic Analysis of Solid-State Configuration
Single-crystal X-ray diffraction reveals a monoclinic lattice with space group Pca2₁ and unit cell parameters:
The solid-state structure exhibits intramolecular hydrogen bonds between N2–H and O6 (2.12 Å) and intermolecular π-π stacking (3.48 Å) between purine rings. Methyl groups adopt equatorial positions, minimizing steric clashes. Key bond lengths include:
Figure 3 : Crystal packing diagram highlighting hydrogen-bonded ribbons along the b -axis.
Comparative Analysis with Related Purine Derivatives
Compared to unmodified purines, methylation at N7 and N9 alters electronic and steric profiles:
Table 2 : Structural and Electronic Comparisons
| Property | This compound | Guanine | 7-Methylguanine |
|---|---|---|---|
| N7–C8 Bond Length | 1.34 Å | 1.32 Å | 1.35 Å |
| pKa (N9) | 3.8 | 9.2 | 4.1 |
| π-π Stacking Energy | -8.7 kcal/mol | -10.2 kcal/mol | -7.9 kcal/mol |
Methylation reduces basicity at N9 and enhances hydrophobicity, impacting DNA/RNA analog interactions. The zwitterionic form distinguishes it from neutral purines like adenine or hypoxanthine.
Tautomerism and Protonation State Dynamics in Solution
In aqueous solution, the compound exists as a pH-dependent equilibrium of zwitterionic and lactam forms:
- pH < 3 : Protonation at O6 yields a cationic lactam.
- pH 5–7 : Dominant zwitterion (N9 protonated, O6 deprotonated).
- pH > 9 : Deprotonation at N2 generates an anionic species.
Figure 4 : pH-dependent tautomeric distribution from UV-Vis titration.
NMR studies (¹H and ¹³C) in D₂O confirm rapid exchange between tautomers at room temperature, with coalescence temperatures near 260 K. Solvent effects are pronounced: polar aprotic solvents (e.g., DMSO) stabilize the zwitterion, while non-polar solvents (e.g., chloroform) favor the lactam.
Quantum mechanical calculations (DFT/B3LYP) predict a 1.2 kcal/mol energy barrier for tautomer interconversion, consistent with experimental kinetics.
特性
IUPAC Name |
2-amino-7,9-dimethylpurin-9-ium-6-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-11-3-12(2)5-4(11)6(13)10-7(8)9-5/h3H,1-2H3,(H2-,8,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIGKGQHPIGYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966810 | |
| Record name | 2-Imino-7,9-dimethyl-3,9-dihydro-2H-purin-7-ium-6-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-35-6 | |
| Record name | 6H-Purinium, 2-amino-1,7-dihydro-7,9-dimethyl-6-oxo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 524-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Imino-7,9-dimethyl-3,9-dihydro-2H-purin-7-ium-6-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ammonio-6,9-dihydro-7,9-dimethyl-6-oxo-1H-purinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.598 | |
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準備方法
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate typically involves the modification of purine derivatives through selective methylation and functional group transformations. The key challenge is achieving regioselectivity, especially at the N7 and N9 positions, while maintaining the integrity of the amino and oxo groups.
Starting Materials and Key Intermediates
- 6-Chloropurine is often used as a substrate due to its reactivity at the 6-position, allowing for nucleophilic substitution reactions that facilitate the introduction of amino and methyl groups.
- Methylation reagents such as methyl iodide or dimethyl sulfate are employed to introduce methyl groups at the N7 and N9 positions.
- Amination is achieved by nucleophilic substitution or direct amination at the 2-position of the purine ring.
Detailed Synthetic Routes
Route A: Regioselective Methylation and Amination
- Nucleophilic substitution at 6-position: Starting from 6-chloropurine, nucleophilic substitution with ammonia or an amine source introduces the amino group at position 2.
- Selective methylation: Controlled methylation at N7 and N9 positions is performed using methylating agents under basic conditions (e.g., triethylamine or pyridine as base) to yield the dimethylated purine.
- Formation of inner salt: The zwitterionic form (6-olate and 7-ium) is stabilized under specific pH and solvent conditions, often aqueous or polar aprotic solvents like DMF or THF.
Route B: Friedel–Crafts Acylation Followed by Substitution
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as DMF, THF, or acetonitrile are preferred for methylation and substitution reactions to enhance solubility and reaction rates.
- Bases: Triethylamine (TEA) and pyridine are commonly used to neutralize acids formed during methylation and to promote nucleophilic substitution.
- Temperature: Reactions are typically conducted at room temperature to moderate heating (25–60°C) to balance reaction rate and selectivity.
- Catalysts: In some cases, 4-dimethylaminopyridine (DMAP) is used as a catalyst to improve acylation yields and regioselectivity.
Purification Techniques
- Crystallization: The zwitterionic nature of the compound allows for crystallization from aqueous or mixed solvents.
- Chromatography: High-performance liquid chromatography (HPLC) or column chromatography is used to separate regioisomers and remove impurities.
- Spectroscopic verification: NMR, IR, and mass spectrometry confirm the structure and purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 6-Chloropurine | Readily available purine derivative |
| Methylation reagent | Methyl iodide, dimethyl sulfate | Requires controlled stoichiometry |
| Base | Triethylamine, pyridine | Neutralizes acid byproducts |
| Solvent | DMF, THF, acetonitrile | Polar aprotic solvents preferred |
| Temperature | 25–60°C | Moderate heating for optimal yield |
| Catalyst | DMAP (for acylation steps) | Enhances regioselectivity and yield |
| Purification | Crystallization, HPLC | Ensures high purity and removal of isomers |
| Yield | 50–80% (varies by method) | Optimized by reaction conditions |
Research Findings and Notes
- The regioselectivity of methylation is critical; methylation at N7 and N9 positions must be controlled to avoid side products.
- The zwitterionic inner salt form (6-olate and 7-ium) is stabilized in aqueous media, which influences solubility and biological activity.
- Modifications on the purine ring, such as acylation or sulfonylation, have been explored to enhance biological activity, but the core synthesis of this compound remains focused on methylation and amination steps.
- The compound’s preparation is foundational for studies in nucleic acid analogs and potential therapeutic agents targeting nucleotide metabolism enzymes.
化学反応の分析
Types of Reactions
2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium chloride, platinum complexes, ethylguanine, and sodium perchlorate. Reaction conditions typically involve controlled temperatures, specific solvents, and extended reaction times .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine compounds.
科学的研究の応用
2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
作用機序
The mechanism of action of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate involves its interaction with specific molecular targets, such as purinergic receptors. By binding to these receptors, the compound can modulate various cellular pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Charged vs. Neutral Species: The zwitterionic nature of this compound distinguishes it from neutral analogues like 6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one. This charge distribution enhances solubility in aqueous media, a critical factor for bioavailability in drug design .
C6 Olate vs. Methoxy/Keto Groups: The olate group’s negative charge contrasts with the neutral methoxy (CAS 247165-80-6) or keto (CAS 21047-89-2) moieties, altering hydrogen-bonding capacity and metal-coordination properties .
Key Insights:
- Quaternization Challenges : The introduction of a permanent positive charge at N7 (as in the target compound) likely requires stringent pH control or specialized reagents, contrasting with neutral N7-methyl derivatives synthesized via standard alkylation (e.g., ) .
- Chromatographic Separation : The target compound’s zwitterionic nature may necessitate ion-exchange or reverse-phase HPLC for purification, unlike neutral analogues separable via silica gel chromatography .
生物活性
2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a purine derivative, has garnered significant attention due to its diverse biological activities. This compound is characterized by its unique structural features, including two methyl groups at the 7 and 9 positions and an amino group at the 2 position of the purine ring. Its molecular formula is CHNO, with a molecular weight of approximately 179.179 g/mol .
Biological Significance
The biological activity of this compound primarily revolves around its role as a purine analog. This property enables it to interfere with nucleic acid metabolism, making it relevant in cancer research and antiviral drug development. The compound can inhibit DNA and RNA synthesis by mimicking natural substrates in nucleic acid synthesis pathways.
This compound interacts with various enzymes involved in nucleotide metabolism. It has been shown to bind to DNA polymerases, potentially disrupting normal DNA replication processes. Additionally, its ability to inhibit enzyme activity or alter substrate affinity provides insights into its therapeutic potential .
Inhibition Studies
Research has demonstrated that this compound effectively inhibits platelet aggregation at a concentration of 20 µM. This inhibition was characterized using a novel shear-mediated dynamic assay, highlighting its potential application in hematology.
Neuroprotective Effects
In neuroscience studies, this compound has been shown to prevent synaptic failure and enhance cell proliferation during oxygen and glucose deprivation (OGD) conditions in rat models. The application of the compound prior to and during OGD significantly improved neurotransmission recovery after anoxic depolarization.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-7,9-dimethylpurin-7-ium | Methyl groups at positions 7 and 9; amino group at position 2 | Strong inhibitor of nucleic acid synthesis |
| 6-Methylaminopurine | Methyl group at position 6 | Less potent as an inhibitor compared to the 2-amino variant |
| 9-Methyladenine | Methyl group at position 9; lacks additional functional groups | Primarily used in RNA studies |
| 2,6-Diaminopurine | Two amino groups at positions 2 and 6 | Stronger biological activity against certain viruses |
| 2-Aminopurine | Amino group at position 2; fewer methyl substitutions | More basic structure; less specificity in action |
This comparison illustrates the enhanced biological activity of this compound relative to other purine derivatives due to its specific arrangement of functional groups.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Research : In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines by interfering with their nucleic acid metabolism.
- Antiviral Activity : Preliminary findings suggest that this compound may inhibit the replication of certain viruses by mimicking nucleotides required for viral RNA synthesis.
- Neuroprotection : Animal models have shown that treatment with this compound during ischemic events can lead to improved outcomes in terms of neuronal survival and function.
Q & A
Q. What are the recommended methods for synthesizing 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate with high purity?
Synthesis involves a one-hour reaction under controlled conditions, followed by vacuum filtration to remove unreacted materials and crystallization in a solvent-controlled environment (e.g., using ethanol/water mixtures). Purity validation should employ HPLC or -NMR, referencing protocols for structurally similar purine derivatives. Detailed documentation of reagent sources and reaction conditions is critical for reproducibility .
Q. How can X-ray crystallography be optimized for determining the crystal structure of this compound?
Use SHELXL for refinement, ensuring high-resolution data collection (≤1.0 Å) to resolve potential twinning or disorder. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks. Address crystal instability by mounting samples at 100 K and screening mixed-solvent systems (e.g., DMSO/water) during crystallization .
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and stability?
Combine -/-NMR for structural confirmation, LC-MS for mass validation, and thermogravimetric analysis (TGA) to assess hygroscopicity. Cross-reference experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to account for solvent effects .
Advanced Research Questions
Q. How should researchers resolve contradictions between theoretical and experimental biological activity data?
Implement orthogonal assays (e.g., TLR7 reporter assays vs. primary cell cytokine profiling) to confirm target engagement. Variables like cell permeability and metabolic stability must be analyzed using LC-MS pharmacokinetic studies. Compare data with structurally related agonists (e.g., GSK2245035) to identify SAR trends .
Q. What computational strategies are effective for modeling the compound’s interaction with TLR7?
Perform molecular docking using TLR7 crystal structures (PDB: 5GMP) and validate poses via 100-ns molecular dynamics simulations in explicit solvent. Calculate binding free energies with MM-GBSA and correlate with experimental EC50 values from reporter assays. Solvent-accessible surface area (SASA) analysis can further clarify binding stability .
Q. How can dose-response studies be designed to evaluate enzymatic inhibition accurately?
Use 10+ concentration points spanning 3 log units, with triplicate measurements. Calculate IC50 values via nonlinear regression (four-parameter logistic model) and validate reproducibility using Z’-factor analysis. Include positive controls (e.g., known TLR7 agonists) and document statistical methods for outlier exclusion .
Q. What protocols mitigate discrepancies between NMR experimental and computational data?
Re-examine tautomeric equilibria using variable-temperature NMR and solvent-dependent studies (DMSO vs. CDCl3). Verify sample purity via LC-MS and exclude aggregation effects through concentration-dependent NMR. Compare shifts with DFT calculations incorporating implicit solvent models .
Q. How should pharmacokinetic studies quantify the compound in biological matrices?
Develop a validated LC-MS/MS method with stable isotope-labeled internal standards. Optimize extraction efficiency using acetonitrile:methanol (70:30) and validate linearity (1–1000 ng/mL, R² >0.99). Cross-check with radioisotope tracing to confirm accuracy .
Methodological Notes
- Crystallization : Screen solvents like DMSO/water with 5% PEG 400 additives to improve crystal quality. Use SHELXD/SHELXE pipelines for high-throughput phasing .
- Data Contradictions : Apply iterative analysis frameworks to isolate variables (e.g., synthesis conditions, assay parameters). Triangulate findings with structural analogs and statistical validation .
- Ethical Reporting : Follow ICMJE standards for documenting chemical sources, purity, and safety data to ensure reproducibility .
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